Broxaterol

説明

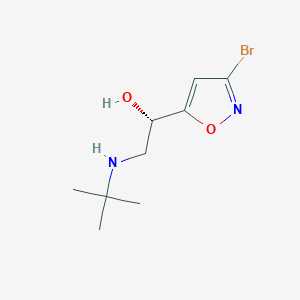

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRBWHCVRGURBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=NO1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76596-58-2 (mono-hydrochloride) | |

| Record name | Broxaterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20868402 | |

| Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76596-57-1 | |

| Record name | Broxaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76596-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broxaterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROXATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IRB4DUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Broxaterol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular and physiological mechanisms of Broxaterol, a selective beta-2 (β2) adrenergic receptor agonist. It consolidates key pharmacological data, outlines relevant experimental methodologies, and visualizes the critical pathways and processes involved in its action.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound is a potent and selective β2-adrenergic receptor agonist developed for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily achieved through the relaxation of airway smooth muscle, leading to bronchodilation.[3]

The mechanism is initiated when this compound binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the surface of bronchial smooth muscle cells.[1][3] This binding event mimics the action of endogenous catecholamines like epinephrine, triggering a conformational change in the receptor. This change facilitates the activation of an associated heterotrimeric Gs protein.

Upon activation, the Gsα subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels is the critical step in the signaling cascade.

Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream protein targets. A key target is the myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This prevents the interaction of myosin and actin filaments required for muscle contraction, resulting in smooth muscle relaxation and, consequently, dilation of the airways.

Beyond its primary bronchodilatory effect, preclinical studies suggest this compound also inhibits the release of asthmogenic mediators, indicating potential anti-inflammatory properties.

Signaling Pathway Visualization

Pharmacodynamics and Receptor Binding

The efficacy and selectivity of this compound are defined by its binding characteristics to adrenergic receptors. Receptor binding studies have quantified its high affinity and selectivity for the β2 subtype over the β1 subtype.

Data Presentation: Receptor Binding Affinity

The following table summarizes the inhibitory constants (Ki) of this compound for β1- and β2-adrenoceptors from studies using rat lung and heart membrane preparations. Lower Ki values indicate higher binding affinity.

| Tissue Source | Receptor Subtype | This compound Ki (nM) | Reference |

| Rat Lung Membranes | β2 (58% of sites) | 130 | |

| β1 (42% of sites) | 4100 | ||

| Rat Heart Membranes | β2 (19% of sites) | 98 | |

| β1 (81% of sites) | 3460 |

These data demonstrate that this compound has a significantly higher affinity for β2-adrenoceptors, which is consistent with its selective pharmacological profile.

Experimental Protocols: Radioligand Receptor Binding Assay

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. The following protocol is a representative methodology based on published studies.

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Membrane Preparations: Homogenized tissue membranes from sources rich in the target receptors (e.g., rat lung for β2, rat heart for β1).

-

Radioligand: A non-selective, high-affinity β-antagonist, such as [3H]dihydroalprenolol or [3H]-CGP 12177.

-

Competitor Ligand: this compound hydrochloride of varying concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., Propranolol).

-

Incubation Buffer: Tris-HCl buffer with appropriate cofactors (e.g., MgCl2).

-

Instrumentation: Scintillation counter, glass fiber filters, cell harvester.

Methodology:

-

Preparation: A fixed concentration of the membrane preparation is aliquoted into assay tubes.

-

Incubation: A constant concentration of the radioligand is added to all tubes.

-

Competition: Increasing concentrations of unlabeled this compound are added to the experimental tubes. A saturating concentration of a non-labeled antagonist is added to a separate set of tubes to determine non-specific binding.

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization: Receptor Binding Assay

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion. Studies in pediatric populations provide key insights into its behavior following oral administration.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data from a study involving 12 asthmatic children (ages 8-13) after a single 0.5 mg oral dose of this compound.

| Parameter | Mean Value | Unit | Reference |

| Cmax (Maximum Concentration) | 2.05 | μg/mL | |

| Tmax (Time to Cmax) | 0.9 | hours | |

| T1/2 (Elimination Half-life) | 2.3 | hours | |

| Urinary Excretion (0-4h) | 6.11 | % of dose | |

| Urinary Excretion (4-8h) | 2.3 | % of dose |

The data indicate that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations in less than an hour, and has a relatively short elimination half-life.

Experimental Protocols: Human Pharmacokinetic Study

The following protocol outlines the methodology used to obtain the pharmacokinetic data presented above, based on the published study.

Objective: To determine the pharmacokinetic profile of this compound in asthmatic children.

Study Design:

-

Population: 12 children (6 male, 6 female) aged 8-13 years with a diagnosis of asthma.

-

Dosage: A single oral dose of 0.5 mg this compound.

-

Sample Collection:

-

Blood: Venous blood samples were collected at baseline (pre-dose) and at 30, 45, 120, 180, and 240 minutes post-administration.

-

Urine: Urine was collected in intervals of 0-4 hours, 4-8 hours, and 8-12 hours post-dose.

-

Methodology:

-

Subject Enrollment: Subjects meeting the inclusion criteria were enrolled after obtaining informed consent.

-

Drug Administration: Subjects received a single 0.5 mg oral dose of this compound.

-

Blood Sampling: Blood samples were drawn into appropriate collection tubes (e.g., containing an anticoagulant) at the specified time points. Plasma was separated by centrifugation and stored frozen (-20°C or lower) until analysis.

-

Urine Collection: Subjects' total urine output was collected over the specified intervals. The volume of each collection was recorded, and an aliquot was stored frozen until analysis.

-

Bioanalysis: Plasma and urine samples were analyzed for this compound concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and T1/2. The percentage of the administered dose excreted unchanged in the urine was also calculated.

Workflow Visualization: Pharmacokinetic Study

Clinical Potency and Efficacy

Clinical trials have established the efficacy of this compound in improving lung function in patients with reversible airway obstruction.

Data Presentation: Clinical Efficacy and Potency

| Study Population | this compound Regimen | Comparator | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | Patients with reversible airflow obstruction | 0.6-1.2 mg/day (inhaler) or 0.5-1.5 mg/day (oral) | N/A | Significant clinical improvement and increase in FEV1. | | | Asthmatic Patients (N=8) | Cumulative oral dose (Total: 1.675 mg) | Salbutamol (Total: 26 mg) | this compound was 12-16 times more potent as a bronchodilator. | | | COPD Patients with irreversible airway obstruction (N=15) | 0.5 mg three times daily (oral) | Placebo | Significant increase in respiratory muscle endurance time. | | | Patients with reversible airway obstruction (N=12) | 0.5 mg single oral dose | Procaterol (0.05 mg) | this compound had a statistically faster onset of bronchodilation (at 30 min). | |

Long-term evaluations have shown this compound to be well-tolerated, with side effects such as tremor, nervousness, and palpitations that are generally slight, transient, and dose-related. Notably, in a 3-month follow-up, this compound delivered by metered-dose inhaler was more effective than salbutamol and showed an absence of tachyphylaxis.

References

An In-depth Technical Guide to the Synthesis of Broxaterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for Broxaterol, a notable β2-adrenoreceptor agonist. The document details the chemical transformations, key intermediates, and reaction conditions involved in the synthesis. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key reactions are provided. Additionally, a visual representation of the synthesis pathway is included to facilitate a clear understanding of the process.

Introduction to this compound

This compound, chemically known as 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, is a selective β2-adrenergic agonist with bronchodilator properties. Its therapeutic potential in respiratory diseases has driven interest in its efficient and scalable synthesis. This guide focuses on a well-established synthetic route, breaking down each step to provide a clear and detailed roadmap for its preparation.

Core Synthesis Pathway

The synthesis of this compound can be accomplished through a four-step sequence starting from readily available precursors. The key stages involve the formation of the isoxazole ring, followed by functional group manipulations to introduce the amino alcohol side chain.

A summary of the overall transformation is presented below:

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product in the this compound synthesis pathway.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 3-Bromo-5-acetyl-isoxazole | C₅H₄BrNO₂ | 205.99 | White solid | 65-66[1] |

| This compound | C₉H₁₅BrN₂O₂ | 263.13 | - | - |

| This compound Hydrochloride | C₉H₁₆BrClN₂O₂ | 299.59 | - | 164-166 |

Table 2: Reagents and Solvents for this compound Synthesis

| Reaction Step | Key Reagents | Solvent(s) |

| 1. Isoxazole Formation | Dibromoformaldoxime, 3-Butyn-2-ol, Potassium bicarbonate | Ethyl acetate, Water |

| 2. Oxidation | Chromic anhydride | Glacial acetic acid, Water |

| 3. α-Bromination | Pyridinium tribromide | - |

| 4. Reduction | Sodium borohydride | - |

| 5. Amination | tert-Butylamine | - |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 3-Bromo-5-(1-hydroxyethyl)-isoxazole

This initial step involves a 1,3-dipolar cycloaddition reaction to form the core isoxazole ring structure.

Methodology: To a stirred mixture of 3-butyn-2-ol (17.5 g; 0.25 mol) and potassium bicarbonate (15 g; 0.15 mol) in ethyl acetate (200 ml) and water (2 ml) at room temperature, dibromoformaldoxime (10.14 g; 0.05 mol) is added portionwise. The addition is completed over approximately 3 hours. The reaction mixture is then stirred at room temperature for an additional 13 hours. Following this, water is added until all solid material is dissolved. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is subsequently removed by evaporation under reduced pressure to yield the crude product.[1]

Step 2: Synthesis of 3-Bromo-5-acetyl-isoxazole

The alcohol intermediate from the previous step is oxidized to the corresponding ketone.

Methodology: A solution of 3-bromo-5-(1-hydroxyethyl)-isoxazole (24.2 g; 0.126 mol) in glacial acetic acid (190 ml) is cooled to 15°C. A solution of chromic anhydride (9.2 g; 0.0924 mol) in glacial acetic acid (135 ml) and water (9.5 ml) is added dropwise. The solvent is then evaporated under reduced pressure. The resulting residue is poured into water and neutralized with sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated. The residue (21 g) is crystallized from n-hexane to yield 18.1 g of 3-bromo-5-acetyl-isoxazole as a white solid with a melting point of 65-66°C.[1]

Step 3: Synthesis of 1-(3-Bromo-isoxazol-5-yl)-2-bromo-ethanone

This step involves the selective α-bromination of the acetyl group.

(Detailed experimental protocol for this step is not available in the provided search results.)

Step 4: Synthesis of 1-(3-Bromo-isoxazol-5-yl)-2-bromo-ethanol

The α-bromoketone is reduced to the corresponding bromo-alcohol.

(Detailed experimental protocol for this step is not available in the provided search results.)

Step 5: Synthesis of this compound and its Hydrochloride Salt

The final step is the reaction of the bromo-alcohol with tert-butylamine to yield this compound, which is then converted to its hydrochloride salt.

(Detailed experimental protocol for this step is not available in the provided search results.)

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical progression of the experimental workflow for the synthesis of the key intermediate, 3-bromo-5-acetyl-isoxazole.

Conclusion

This technical guide outlines a viable and documented pathway for the synthesis of this compound. While detailed experimental procedures for the latter stages of the synthesis were not available in the provided information, the synthesis of the key 3-bromo-5-acetyl-isoxazole intermediate is well-described. For researchers and drug development professionals, the provided protocols and data serve as a solid foundation for the laboratory-scale synthesis of this important β2-adrenoreceptor agonist. Further investigation into the referenced patents, specifically US Patent 4,276,299, is recommended to obtain the complete experimental details for the entire synthetic sequence.

References

Broxaterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of Broxaterol. The information is compiled to support research and development activities in the field of respiratory therapeutics.

Chemical and Physical Properties

This compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its chemical structure is characterized by a 3-bromoisoxazole ring, which replaces the catechol moiety found in traditional beta-adrenergic compounds.[3]

Chemical Structure and Identification

The chemical structure and identifiers of this compound are summarized in the table below. This compound exists as a racemic mixture, and information for its individual enantiomers is also provided where available.

| Identifier | Value |

| IUPAC Name | 1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol[4] |

| CAS Number | 76596-57-1 (racemate)[4] |

| 76596-58-2 (racemic hydrochloride) | |

| 104164-30-9 ((R)-enantiomer) | |

| 104164-31-0 ((S)-enantiomer) | |

| 104164-44-5 ((R)-hydrochloride) | |

| Molecular Formula | C₉H₁₅BrN₂O₂ |

| SMILES | CC(C)(C)NCC(C1=CC(=NO1)Br)O |

| InChI | InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3 |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are presented below. Note that some values are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 263.13 g/mol | |

| 299.59 g/mol (hydrochloride salt) | ||

| XLogP3-AA (Computed) | 1.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 |

Pharmacological Properties

This compound is a potent and selective β2-adrenoceptor agonist with significant bronchodilatory activity. It is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

This compound selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow. The downstream effects of receptor activation include the inhibition of the release of asthmogenic mediators.

Signaling Pathway

The activation of the β2-adrenergic receptor by this compound triggers a Gs protein-coupled signaling pathway. This cascade is illustrated in the diagram below.

Caption: β2-Adrenergic Receptor Signaling Pathway of this compound.

Pharmacodynamics

In clinical studies, orally administered this compound was found to be 12-16 times more potent as a bronchodilator than salbutamol. When inhaled, it was slightly less potent than salbutamol. This compound has also been shown to be effective in preventing exercise-induced bronchospasm.

Pharmacokinetics

In a study involving asthmatic children who were administered 0.5 mg of this compound, the drug was rapidly absorbed with a Tmax of 0.9 hours and a Cmax of 2.05 µg/mL. The elimination half-life (T1/2) was 2.3 hours.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from rat heart (rich in β1-receptors) and rat lung (rich in β2-receptors).

-

Radioligand Binding: Use [3H]dihydroalprenolol as the radioligand.

-

Competition Assay: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) values for both receptor subtypes to determine affinity and selectivity.

The results of such an assay showed that this compound has a higher affinity for β2-receptors (Ki = 98-130 nM) compared to β1-receptors (Ki = 3460-4100 nM).

Clinical Trial for Bronchodilator Effect

Objective: To compare the bronchodilating activity and tolerability of this compound with another β2-agonist (e.g., salbutamol or procaterol) and a placebo.

Methodology:

-

Study Design: A double-blind, randomized, crossover study is typically employed.

-

Patient Population: Recruit patients with reversible airway obstruction (e.g., asthma or COPD).

-

Drug Administration: Administer single doses of this compound (e.g., 200 mcg and 400 mcg), the comparator drug, and a placebo via a metered-dose inhaler.

-

Pulmonary Function Tests: Measure parameters such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Maximal Mid-Expiratory Flow (MMEF) at baseline and at specified time points post-administration (e.g., 7.5, 15, 30, 60, 120, 180, and 240 minutes).

-

Safety Monitoring: Monitor heart rate, blood pressure, and any reported side effects (e.g., tremors) at each time point.

-

Data Analysis: Statistically compare the changes in pulmonary function parameters and the incidence of side effects between the different treatment groups.

The following diagram illustrates the typical workflow of such a clinical trial.

Caption: Workflow of a Double-Blind, Crossover Clinical Trial.

Therapeutic Applications and Safety Profile

This compound has been investigated for the treatment of reversible airway diseases, including asthma and chronic bronchitis. Clinical trials have demonstrated its efficacy in improving lung function and its safety profile.

Commonly reported side effects are generally mild and transient, including tremor, nervousness, and palpitations. No significant changes in heart rate, blood pressure, or other laboratory parameters have been reported in long-term studies.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C9H15BrN2O2 | CID 71149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (R)- | C9H15BrN2O2 | CID 13626987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride, (R)- | C9H16BrClN2O2 | CID 121488150 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Efficacy of Broxaterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol is a selective beta-2 (β2) adrenergic receptor agonist known for its bronchodilatory effects.[1][2] This technical guide provides a comprehensive overview of the available in vitro data on the efficacy of this compound. It details its mechanism of action, summarizes its potency in functional assays, and describes its effects on inflammatory mediator release. This document is intended to serve as a resource for researchers and professionals involved in the development of respiratory therapeutics.

Introduction

This compound is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily attributed to its action as a β2-adrenergic receptor agonist.[1] By selectively targeting these receptors in the smooth muscle of the airways, this compound initiates a signaling cascade that leads to muscle relaxation and subsequent widening of the airways.[1] Preclinical in vitro studies have been instrumental in characterizing the pharmacological profile of this compound, establishing its potency and selectivity.

Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells. This interaction triggers a well-defined intracellular signaling pathway, which is pivotal for its bronchodilatory action.

Signaling Pathway

The activation of the β2-adrenergic receptor by this compound initiates the following sequence of events:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Myosin Light-Chain Kinase (MLCK) Phosphorylation: PKA then phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK).

-

Smooth Muscle Relaxation: The inactivation of MLCK results in the dephosphorylation of myosin light chains, leading to the relaxation of the bronchial smooth muscle and bronchodilation.

Quantitative In Vitro Efficacy Data

While extensive clinical data exists for this compound, specific quantitative in vitro potency values such as IC50 and EC50 are not widely reported in publicly available literature. The following tables summarize the available qualitative and comparative data.

Table 1: Receptor Binding and Functional Potency

| Assay Type | Target | Cell Line/Tissue | Key Findings | Reference |

| Receptor Binding | β1/β2-Adrenergic Receptors | CHO cells | Stereoisomers of this compound showed high affinity for β2-AR. | |

| Functional Assay | β1/β2/β3-Adrenergic Receptors | CHO cells | Showed highest efficacy (75-90%) at β2-AR. | |

| Bronchodilation | Airway Smooth Muscle | Various experimental models | Marked bronchodilating activity observed. | |

| Comparative Potency | β2-Adrenergic Receptor | In vitro models | Similar potency to Salbutamol. |

Table 2: Inhibition of Inflammatory Mediator Release

| Mediator | Cell Type/Tissue | Key Findings | Reference |

| Asthmogenic Mediators | In vitro models | Very effective in inhibiting release. |

Experimental Protocols

Receptor Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are isolated and prepared.

-

Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the β2-receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated. This value represents the affinity of this compound for the β2-adrenergic receptor.

cAMP Accumulation Assay (General Protocol)

This functional assay measures the ability of a compound to stimulate the production of the second messenger, cAMP.

Methodology:

-

Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate multi-well plates.

-

Compound Treatment: The cells are treated with varying concentrations of this compound. A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents, including cAMP.

-

cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the this compound concentration. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from this curve.

Inhibition of Inflammatory Mediator Release

In addition to its direct bronchodilatory effects, this compound has been shown to inhibit the release of asthmogenic mediators in vitro. This suggests an anti-inflammatory component to its mechanism of action. This effect is also mediated through the β2-adrenergic receptor and the subsequent increase in intracellular cAMP in inflammatory cells, such as mast cells. Increased cAMP levels are known to stabilize these cells, preventing the degranulation and release of histamine and other pro-inflammatory substances.

Conclusion

The in vitro evidence confirms that this compound is a potent and selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the adenylyl cyclase/cAMP signaling pathway, leading to bronchial smooth muscle relaxation. Furthermore, its ability to inhibit the release of inflammatory mediators suggests a dual therapeutic benefit in the management of respiratory diseases. While specific quantitative potency values from in vitro assays are not extensively detailed in the public literature, comparative studies indicate a potency similar to that of Salbutamol. This technical guide provides a foundational understanding of the in vitro efficacy of this compound for professionals in the field of respiratory drug development.

References

The Discovery and Synthesis of Broxaterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol is a potent and selective β2-adrenergic receptor agonist developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, along with a comprehensive summary of its quantitative data. Furthermore, this guide includes visualizations of the β2-adrenergic signaling pathway and a representative experimental workflow for the discovery and development of a selective β2-agonist, designed to aid researchers in understanding the core scientific principles and methodologies in this area of drug development.

Introduction

The development of selective β2-adrenergic agonists represents a significant advancement in the management of obstructive airway diseases.[3] These agents selectively target the β2-adrenergic receptors predominantly found in the smooth muscle of the airways, leading to bronchodilation with minimal cardiovascular side effects.[3] this compound, chemically known as 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, emerged from a series of synthesized 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivatives as a highly potent and selective β2-agonist.[2] Its unique isoxazole ring structure, replacing the catechol moiety of earlier β-agonists, contributes to its favorable pharmacological profile, including good oral bioavailability.

Discovery and Rationale

The discovery of this compound was driven by the need for more selective and effective bronchodilators. The research aimed to replace the catechol group of traditional β-agonists to improve metabolic stability and oral bioavailability. A series of isoxazole derivatives were synthesized and screened for their affinity and activity at β1- and β2-adrenergic receptors. This compound hydrochloride (laboratory code Z 1170) was identified as the most promising candidate, demonstrating high potency and selectivity for β2-receptors in various in vitro and in vivo models.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound is described as follows:

-

Step 1: 1,3-Dipolar Cycloaddition: Bromonitrile oxide, generated in situ from dibromoformaldoxime, undergoes a 1,3-dipolar cycloaddition reaction with 3-butyn-2-one. This reaction yields a mixture of isoxazole isomers, with the desired 3-bromo-5-acetylisoxazole being the major product.

-

Step 2: α-Bromination: The acetyl group of 3-bromo-5-acetylisoxazole is selectively brominated at the α-position using a brominating agent such as pyridinium tribromide. This step results in the formation of a bromoketone intermediate.

-

Step 3: Carbonyl Reduction: The carbonyl group of the bromoketone is then reduced to a hydroxyl group using a reducing agent like sodium borohydride, producing a bromoethanol derivative.

-

Step 4: Amination: Finally, the bromoethanol derivative is treated with tert-butylamine to yield this compound. This reaction proceeds via nucleophilic substitution of the bromine atom by the amino group of tert-butylamine.

-

Purification and Salt Formation: The crude this compound is purified using standard techniques such as column chromatography and/or recrystallization. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with hydrochloric acid.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors.

β2-Adrenergic Signaling Pathway

The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events:

-

G-Protein Activation: Receptor activation leads to the coupling and activation of the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.

Pharmacological Profile

The pharmacological properties of this compound have been extensively studied in various preclinical and clinical settings.

Quantitative Data

The following tables summarize key quantitative data for this compound and comparator β-agonists.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound | β1 | 3460 - 4100 | Rat | |

| This compound | β2 | 98 - 130 | Rat |

Table 2: In Vitro Potency and Selectivity

| Compound | Preparation | pD2 | Intrinsic Activity | Selectivity Ratio (β2/β1) | Reference |

| This compound | Guinea Pig Trachea | 8.3 | 0.94 | ~35-42 | |

| Isoprenaline | Guinea Pig Trachea | - | 1.0 | - | |

| Salbutamol | Guinea Pig Trachea | 7.50 | - | - | |

| Formoterol | Guinea Pig Trachea | 10.52 | - | - |

Table 3: Pharmacokinetic Parameters in Children (0.5 mg oral dose)

| Parameter | Value | Unit | Reference |

| Tmax | 0.9 | hours | |

| Cmax | 2.05 | µg/mL | |

| T1/2 | 2.3 | hours |

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Protocol:

-

Membrane Preparation: Rat heart (rich in β1-receptors) and lung (rich in β2-receptors) tissues are homogenized and centrifuged to isolate the cell membrane fraction.

-

Incubation: The membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]dihydroalprenolol), a non-specific binding agent (e.g., propranolol), and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Objective: To assess the bronchodilator potency (pD2) and efficacy (intrinsic activity) of this compound.

Protocol:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction: The tracheal rings are pre-contracted with an agent such as carbachol or histamine to induce a stable muscle tone.

-

Cumulative Concentration-Response Curve: Increasing concentrations of this compound are cumulatively added to the organ bath, and the resulting relaxation of the tracheal muscle is recorded isometrically.

-

Data Analysis: The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. The pD2 value (-log EC50) and the intrinsic activity (maximal response relative to isoprenaline) are calculated from the concentration-response curve.

Experimental Workflow for β2-Agonist Drug Discovery

The discovery and development of a selective β2-agonist like this compound follows a structured workflow from initial concept to clinical application.

Conclusion

This compound is a significant addition to the armamentarium of β2-adrenergic agonists for the management of respiratory diseases. Its discovery highlights the success of rational drug design in developing selective and effective therapeutic agents. The detailed synthetic route and pharmacological evaluation methods presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development. Further research may focus on the development of next-generation β2-agonists with even more refined pharmacological profiles and longer durations of action.

References

In-Depth Technical Guide: Broxaterol Metabolism and Degradation Pathways

Disclaimer: This document aims to provide a comprehensive overview of the metabolism and degradation of Broxaterol. However, a thorough review of publicly available scientific literature reveals a significant scarcity of detailed studies specifically elucidating the metabolic pathways of this compound. While pharmacokinetic data for this compound is available, specific metabolites, the enzymes responsible for its biotransformation, and detailed degradation pathways have not been extensively reported in peer-reviewed publications. This guide, therefore, summarizes the existing knowledge on this compound's pharmacokinetics and provides a theoretical framework for its potential metabolism based on the general principles of drug biotransformation.

Introduction to this compound

This compound is a selective β2-adrenergic receptor agonist used as a bronchodilator in the management of respiratory conditions such as asthma.[1] Its pharmacological action involves the relaxation of bronchial smooth muscle, leading to improved airflow.[1] Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions.

Pharmacokinetics of this compound

Pharmacokinetic studies provide indirect insights into the metabolism of a drug by quantifying its absorption, distribution, and elimination. A study conducted in asthmatic children following a single oral administration of 0.5 mg of this compound provides the most detailed publicly available data.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound from the aforementioned study.

| Parameter | Value | Unit | Reference |

| Tmax (Time to maximum concentration) | 0.9 | hours | [2] |

| Cmax (Maximum concentration) | 2.05 | µg/mL | [2] |

| T1/2 (Elimination half-life) | 2.3 | hours | [2] |

| Urinary Excretion (0-4 hours) | 6.11 | % of dose | |

| Urinary Excretion (4-8 hours) | 2.3 | % of dose |

Table 1: Pharmacokinetic Parameters of this compound in Asthmatic Children.

The data indicates rapid absorption of this compound, with a relatively short elimination half-life. A total of 8.41% of the administered dose was recovered as unchanged this compound in the urine within 8 hours, suggesting that a significant portion of the drug is either eliminated through other routes (e.g., fecal) or undergoes metabolic transformation.

Theoretical Metabolic Pathways of this compound

In the absence of specific studies on this compound metabolism, potential biotransformation pathways can be predicted based on its chemical structure and the known metabolic reactions for similar compounds. Drug metabolism primarily occurs in the liver and involves two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug. For this compound, which contains a secondary alcohol and an isoxazole ring, potential Phase I reactions could include:

-

Oxidation: The secondary alcohol group is a likely site for oxidation to a ketone. The tert-butyl group could also potentially undergo hydroxylation.

-

N-dealkylation: The bond between the nitrogen and the tert-butyl group could be a target for enzymatic cleavage.

-

Ring Cleavage: The isoxazole ring may undergo metabolic cleavage, although this is generally a less common pathway for this heterocyclic system.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. Potential Phase II reactions for this compound and its metabolites include:

-

Glucuronidation: The secondary alcohol and any hydroxylated metabolites formed in Phase I are prime candidates for conjugation with glucuronic acid.

-

Sulfation: Similar to glucuronidation, the hydroxyl groups can be conjugated with sulfate.

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Protocols for Studying this compound Metabolism

To definitively elucidate the metabolism of this compound, a series of in vitro and in vivo experiments would be required. The following outlines standard methodologies that would be applicable.

In Vitro Metabolism Studies

-

Objective: To identify potential metabolites and the enzymes responsible for their formation.

-

Methodology:

-

Incubation: Incubate this compound with liver microsomes (containing Phase I enzymes like cytochrome P450s) and S9 fractions (containing both microsomal and cytosolic enzymes) from human and relevant animal species.

-

Cofactors: Supplement incubations with necessary cofactors (e.g., NADPH for CYP450-mediated reactions, UDPGA for glucuronidation).

-

Analysis: Analyze the incubation mixtures at various time points using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Enzyme Phenotyping: Utilize specific chemical inhibitors or recombinant human enzymes to identify the specific CYP450 isoforms or other enzymes involved in this compound's metabolism.

-

The following diagram illustrates a typical in vitro metabolism experimental workflow.

References

The Solubility and Stability of Broxaterol in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol, a potent and selective β2-adrenergic receptor agonist, is a compound of significant interest in respiratory disease research.[1][2] Dimethyl sulfoxide (DMSO) is a common solvent for the storage and handling of such compounds in research and high-throughput screening settings. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in DMSO. Due to the limited publicly available quantitative data, this guide also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratories. Furthermore, it outlines the established signaling pathway of β2-adrenergic receptor agonists to provide a contextual framework for this compound's mechanism of action.

Introduction to this compound

This compound is a selective β2-adrenergic agonist characterized by its 1-(3-bromo-5-isoxazolyl)-2-tert-butylaminoethanol structure.[1] Its primary pharmacological effect is the relaxation of bronchial smooth muscle, making it a valuable tool for investigating therapeutic strategies for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] The isoxazole ring in its structure is a key feature, replacing the catechol moiety found in many other β-adrenergic compounds. Understanding its physicochemical properties, particularly its solubility and stability in a widely used solvent like DMSO, is paramount for ensuring the integrity and reproducibility of experimental results.

Solubility of this compound in DMSO

Precise quantitative data on the maximum solubility of this compound in DMSO is not extensively documented in publicly available literature. However, information from commercial suppliers regarding the preparation of stock solutions provides valuable insight.

Quantitative Solubility Data

Based on formulation guidelines for in vivo experiments, it is possible to prepare a stock solution of this compound in DMSO at a concentration of 40 mg/mL. This indicates that the solubility of this compound in DMSO is at least this high. For concentrations exceeding this value, experimental determination is strongly recommended.

| Parameter | Solvent | Value | Source |

| Known Solubility | DMSO | ≥ 40 mg/mL | TargetMol |

| Molecular Weight | - | 263.13 g/mol | PubChem |

| Molar Solubility | DMSO | ≥ 152 mM (calculated) | - |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in DMSO, the following protocol, adapted from standard laboratory procedures for small molecules, can be employed.

Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., 25 °C).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the sample.

-

Calculation: Calculate the solubility of this compound in DMSO (in mg/mL or mM) based on the measured concentration and the dilution factor.

Stability of this compound in DMSO

The stability of a compound in its storage solvent is critical for maintaining its biological activity and ensuring the reliability of experimental data.

Quantitative Stability Data

Long-term storage recommendations from commercial suppliers provide a baseline for the stability of this compound in a solvent.

| Condition | Solvent | Duration | Temperature | Source |

| Long-term Storage | Solvent | 1 year | -80 °C | TargetMol |

| Powder Form | - | 3 years | -20 °C | TargetMol |

It is important to note that factors such as exposure to light, moisture, and repeated freeze-thaw cycles can affect the stability of compounds in DMSO.

Experimental Protocol for Stability Assessment

A comprehensive stability study can be conducted to understand the degradation profile of this compound in DMSO under various conditions. The following protocol is based on established methods for assessing compound stability.

Objective: To evaluate the stability of this compound in DMSO over time at different temperatures.

Materials:

-

This compound stock solution in anhydrous DMSO (e.g., 10 mM)

-

Anhydrous DMSO

-

Amber glass or polypropylene vials with screw caps

-

Incubators set at various temperatures (e.g., -20 °C, 4 °C, room temperature, 40 °C)

-

HPLC system with a suitable detector

-

Internal standard (a stable, non-reactive compound)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

-

Time-Point Storage: Store the aliquots at the selected temperatures.

-

Sample Analysis at Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, etc.), retrieve one aliquot from each temperature condition.

-

Sample Preparation for Analysis: Prepare the sample for HPLC analysis. This may involve dilution and the addition of an internal standard to correct for variations in injection volume.

-

HPLC Analysis: Analyze the samples using a validated HPLC method capable of separating this compound from potential degradation products. The peak area of this compound relative to the internal standard should be recorded.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. This data can be used to determine the degradation rate and shelf-life under different storage conditions.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps in the experimental protocol for assessing the stability of this compound in DMSO.

Signaling Pathway of this compound

As a β2-adrenergic receptor agonist, this compound exerts its effects through the canonical G-protein coupled receptor (GPCR) signaling cascade.

The binding of this compound to the β2-adrenergic receptor initiates a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inhibits Myosin Light Chain Kinase (MLCK). The inhibition of MLCK leads to the dephosphorylation of myosin light chains, resulting in the relaxation of smooth muscle tissue, which is the basis for its bronchodilatory effect.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound in DMSO. While a definitive maximum solubility has not been published, empirical evidence suggests it is soluble to at least 40 mg/mL. For stability, long-term storage at -80 °C is recommended for solutions in DMSO. Given the critical nature of these parameters for experimental accuracy and reproducibility, it is imperative for researchers to perform their own detailed solubility and stability studies. The provided experimental protocols offer a robust framework for conducting such assessments. A thorough understanding of this compound's physicochemical properties, in conjunction with its mechanism of action, will empower researchers to utilize this important pharmacological tool with greater confidence and precision.

References

- 1. This compound: pharmacological profile of a unique structural feature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new beta 2-adrenoceptor agonist compared to salbutamol in asthmatics, oral and inhalation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: therapeutic trials and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Early bronchodilating effect of a new oral beta-2-receptor agonist (this compound) in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Intellectual Property of Broxaterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaterol is a selective β2-adrenergic receptor agonist that has been utilized in the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the core intellectual property surrounding this compound, with a focus on its patent history, key experimental data, and the underlying scientific principles of its action. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug development.

Core Patent and Intellectual Property Landscape

The primary intellectual property protecting this compound resides in the patents covering its chemical structure, synthesis, and formulation. The foundational patent for this compound is US Patent 4,276,299 , issued on June 30, 1981.

Assignee: Zambon SpA[1]

Invention: The patent claims the compound 1-(3-Bromo-isoxazol-5-yl)-2-tert.butylaminoethanol, which is the chemical name for this compound. This composition of matter patent represents the core intellectual property for the drug.

Patent Status: The original US patent has expired. A standard patent term is 20 years from the filing date. Given the issue date of 1981, the primary patent is no longer in force. No evidence of significant patent term extensions has been identified in the public domain. This suggests that the molecule itself is now in the public domain, opening avenues for generic manufacturing and further research without infringement on the original composition of matter patent.

Quantitative Data Summary

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Tissue Source | Radioligand | Kᵢ (nM) | Reference |

| β2-adrenergic | Rat Lung | [³H]dihydroalprenolol | 130 | [2] |

| β2-adrenergic | Rat Heart | [³H]dihydroalprenolol | 98 | [2] |

| β1-adrenergic | Rat Lung | [³H]dihydroalprenolol | 4100 | [2] |

| β1-adrenergic | Rat Heart | [³H]dihydroalprenolol | 3460 | [2] |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Potency of this compound

| Assay | Tissue/Cell Line | Measured Effect | EC₅₀ (nM) | Reference |

| Tracheal Relaxation | Guinea Pig Trachea | Relaxation of pre-contracted tissue | Data not available | |

| cAMP Accumulation | Not Specified | Increase in intracellular cAMP | Data not available |

Table 3: Pharmacokinetic Parameters of a Related β2-Agonist (Procaterol) in Humans (for reference)

| Parameter | Value | Unit |

| Cₘₐₓ | 358 | pg/mL |

| Tₘₐₓ | 1.6 | hr |

| Apparent Elimination Half-life | 4.2 | hr |

| Renal Clearance | 163 | mL/min |

| Apparent Oral Plasma Clearance | 988 | mL/min |

Data for Procaterol, another oral β2-agonist, is provided for comparative purposes as detailed pharmacokinetic data for this compound in humans is not available in the provided search results.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound for β1- and β2-adrenergic receptors.

Objective: To determine the Kᵢ of this compound for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Rat heart and lung tissues

-

[³H]dihydroalprenolol (radioligand)

-

This compound (unlabeled competitor)

-

Propranolol (for non-specific binding determination)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Homogenize rat heart (rich in β1 receptors) and lung (rich in β2 receptors) tissues in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction. Resuspend the pellet in fresh buffer.

-

Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]dihydroalprenolol, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of propranolol. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: Isolated Guinea Pig Tracheal Ring Relaxation

This protocol describes a classic organ bath experiment to assess the functional potency of this compound as a bronchodilator.

Objective: To evaluate the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.

Materials:

-

Male Hartley guinea pigs

-

Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)

-

Contractile agent (e.g., histamine or methacholine)

-

This compound

-

Organ bath system with isometric force transducers

Methodology:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings of 3-5 mm in length.

-

Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1.5 g for at least one hour, with periodic washes.

-

Contraction: Induce a sustained contraction of the tracheal rings by adding a contractile agent like histamine or methacholine to the organ bath.

-

Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Measurement: Record the changes in isometric tension. Relaxation is measured as the percentage reduction of the induced contraction.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: β2-Adrenergic receptor signaling cascade initiated by this compound.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for determining receptor binding affinity.

Logical Relationship: this compound Synthesis

Caption: Key steps in the chemical synthesis of this compound.

Conclusion

This compound is a well-characterized selective β2-adrenergic receptor agonist with a historical intellectual property position primarily defined by its original composition of matter patent from Zambon SpA. While this core patent has expired, the extensive body of scientific literature provides a robust dataset for understanding its pharmacological properties. The experimental protocols and data presented in this guide offer a technical foundation for researchers and drug development professionals interested in this class of compounds, whether for further academic research, the development of new therapeutic applications, or as a reference standard in the design of novel β2-agonists.

References

Broxaterol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol is a selective β2-adrenergic receptor agonist that has demonstrated significant potential in the treatment of respiratory conditions characterized by reversible airway obstruction, primarily asthma and Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the pharmacological profile, mechanism of action, preclinical and clinical efficacy, and safety profile of this compound. It is intended to serve as a resource for researchers and professionals involved in the development of novel respiratory therapeutics. This document summarizes key quantitative data in structured tables and provides detailed experimental methodologies from pivotal studies. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of Bro-xaterol's therapeutic action.

Introduction

This compound is a bronchodilator that acts selectively on β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways.[1][2] Its development was aimed at providing a therapeutic agent for obstructive airway diseases that could offer potent and sustained bronchodilation with a favorable safety profile.[1][3] Clinical investigations have explored its utility in both adult and pediatric populations, demonstrating its efficacy in improving lung function and alleviating symptoms associated with asthma and COPD.[4]

Mechanism of Action

This compound's primary mechanism of action is the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a cascade of intracellular events leading to bronchodilation.

β2-Adrenergic Receptor Signaling Pathway

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, ultimately resulting in the relaxation of the airway smooth muscle and consequent bronchodilation.

References

- 1. Dose-response comparison of this compound and salbutamol pressurized aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: therapeutic trials and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new beta 2-adrenoceptor agonist compared to salbutamol in asthmatics, oral and inhalation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics of this compound in asthmatic children] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Broxaterol and its Effects on Intracellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaterol is a potent and selective β2-adrenergic receptor agonist that has demonstrated significant bronchodilatory effects. This technical guide provides a comprehensive overview of the intracellular signaling pathways modulated by this compound, with a focus on its mechanism of action in airway smooth muscle cells. This document details the quantitative parameters of this compound's interaction with its receptor and the subsequent downstream signaling cascade, including the activation of adenylyl cyclase, generation of cyclic adenosine monophosphate (cAMP), and activation of Protein Kinase A (PKA). Detailed experimental protocols for assessing these signaling events are also provided to facilitate further research and development.

Introduction

This compound is a third-generation β2-adrenergic receptor agonist designed for the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily achieved through the relaxation of airway smooth muscle. Understanding the molecular and cellular mechanisms underlying this action is critical for its optimal clinical application and the development of next-generation therapeutics. This guide delves into the core intracellular signaling pathways activated by this compound.

Mechanism of Action: The β2-Adrenergic Signaling Cascade

The primary mechanism of action of this compound involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade, as depicted in the following pathway diagram.

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change that activates the associated heterotrimeric Gs protein.[1][2] The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.[1] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] Active PKA phosphorylates several target proteins, most notably the myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This reduction in phosphorylated myosin light chains results in the relaxation of the airway smooth muscle, causing bronchodilation.

Quantitative Data

The potency and selectivity of this compound have been characterized in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Tissue Source | Ki (nM) | Reference |

| β2-Adrenergic | Rat Lung Membranes | 130 | |

| β2-Adrenergic | Rat Heart Membranes | 98 | |

| β1-Adrenergic | Rat Lung Membranes | 4100 | |

| β1-Adrenergic | Rat Heart Membranes | 3460 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Potency of this compound

| Comparator | Route of Administration | Potency Ratio (this compound vs. Comparator) | Effect | Reference |

| Salbutamol | Oral | 12-16 times more potent | Bronchodilation |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on intracellular signaling.

β-Adrenergic Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., rat lung or heart) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of cAMP in cultured cells.

Methodology:

-

Cell Culture: Culture human airway smooth muscle cells (or another relevant cell line) in appropriate media.

-

Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP immunoassay kit (e.g., ELISA, HTRF).

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Protein Kinase A (PKA) Activity Assay

This protocol assesses the activation of PKA in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with varying concentrations of this compound as described in the cAMP assay protocol. Following treatment, prepare cell lysates that preserve kinase activity.

-